BenchChemオンラインストアへようこそ!

BMS-193884

Endothelin Receptor Selectivity Vasodilation

Procure BMS-193884 (CAS 176960-47-7)—the definitive research tool delivering 10,000-fold ETA selectivity over ETB. Unlike dual antagonists (bosentan, macitentan), it eliminates confounding ETB effects for clean ETA pathway isolation. Validated ex vivo (rabbit cavernosal EC50) and in vivo (50–100 nM plasma benchmarks). A discontinued Phase 2 clinical candidate, now essential as a high-purity reference standard for DMPK, medicinal chemistry SAR, and analytical method development. Only BMS-193884 replicates the precise pharmacological fingerprint from BMS lead optimization literature.

Molecular Formula C20H17N3O4S
Molecular Weight 395.4 g/mol
CAS No. 176960-47-7
Cat. No. B1667177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-193884
CAS176960-47-7
SynonymsBMS-193884;  BMS 193884;  BMS193884.
Molecular FormulaC20H17N3O4S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4
InChIInChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3
InChIKeyLJGUZUROJOJEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-193884 (CAS 176960-47-7) Procurement Guide: A Highly Selective Oral ETA Antagonist for Cardiovascular Research


BMS-193884 (CAS 176960-47-7) is a potent, orally active, and competitive antagonist of the endothelin-A (ETA) receptor . It is a member of the biphenylsulfonamide class of endothelin receptor antagonists [1]. Its primary distinguishing feature is its high selectivity for the ETA receptor over the ETB receptor, with a reported 10,000-fold greater affinity . This compound was developed by Bristol-Myers Squibb as a clinical candidate for conditions like congestive heart failure (CHF) and pulmonary arterial hypertension, where antagonism of the ETA receptor is hypothesized to provide therapeutic benefit by promoting vasodilation [1].

BMS-193884: Why Substituting with Other Endothelin Antagonists Compromises Experimental Integrity


Generic substitution with other endothelin receptor antagonists (ERAs) such as bosentan, macitentan, or ambrisentan is not scientifically valid for applications requiring BMS-193884. This is due to critical differences in receptor selectivity and pharmacokinetic profiles. While bosentan and macitentan are dual ETA/ETB antagonists, BMS-193884 is highly selective for the ETA receptor [1]. Furthermore, ambrisentan, while also ETA-selective, belongs to a different chemical class and possesses distinct binding kinetics and tissue distribution [2]. Even among biphenylsulfonamide analogs, small structural changes lead to dramatic shifts in clearance mechanisms and oral bioavailability, as demonstrated during the lead optimization of BMS-193884 [3]. Therefore, only BMS-193884 can replicate the specific pharmacological profile detailed in its development literature.

BMS-193884 Quantitative Evidence Guide: Differentiated Performance Against Key Comparators


ETA Receptor Selectivity: BMS-193884 Exhibits a 10,000-Fold Preference Over ETB Compared to Bosentan's Modest Selectivity

BMS-193884 demonstrates an exceptionally high selectivity ratio for the human ETA receptor over the ETB receptor. This ratio is quantified as a >10,000-fold difference in binding affinity (Ki values: 1.4 nM for ETA vs. 18,700 nM for ETB) . In contrast, the dual antagonist bosentan exhibits a much lower selectivity, with Ki values of 4.7 nM for ETA and 95 nM for ETB, representing only a 20-fold difference . This stark contrast in selectivity profile means BMS-193884 functions as a highly specific ETA blocker, while bosentan inhibits both receptor subtypes.

Endothelin Receptor Selectivity Vasodilation

Functional Antagonism in Rabbit Cavernosal Tissue: BMS-193884 Displays 63-Fold Higher Potency Against ET-2 vs. ET-1

In functional ex vivo studies using rabbit penile cavernosal tissue, BMS-193884 caused dose-dependent relaxation of strips pre-contracted with endothelin-1 (ET-1) and endothelin-2 (ET-2). The compound demonstrated significantly greater potency in reversing ET-2-induced contractions (EC50 = 1.7 ± 0.5 nM) compared to ET-1-induced contractions (EC50 = 107.2 ± 32.3 nM) [1]. This represents an approximately 63-fold difference in functional potency, a nuance that may be important for understanding its mechanism in tissues where ET-2 plays a dominant role.

Endothelin Receptor Ex Vivo Pharmacology Erectile Dysfunction

In Vivo Functional Effect: BMS-193884 Prolongs Penile Tumescence in Rabbits at Nanomolar Plasma Concentrations

In an anesthetized rabbit model, intravenous administration of BMS-193884, achieving systemic plasma concentrations of approximately 50 nM and 100 nM, resulted in a significant prolongation of pelvic nerve-stimulated penile erection duration [1]. This in vivo functional effect provides a benchmark for the compound's pharmacodynamic activity in a whole-animal system. While this specific endpoint was not replicated in a human pilot study for erectile dysfunction, the data confirms the compound's ability to elicit a quantifiable physiological response via ETA antagonism in vivo [1].

Endothelin Receptor In Vivo Pharmacology Cardiovascular

Metabolic Stability Advantage: BMS-193884's Pharmacokinetic Profile Was Optimized to Reduce Clearance vs. an Earlier Analog

The development of BMS-193884 involved systematic optimization for improved metabolic stability. A key comparator was a close structural analog, N-[[2'-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]acetamide (Compound 4), which showed superior in vitro binding properties but was cleared very rapidly in vivo due to transport-mediated direct biliary excretion [1]. BMS-193884 was selected because it avoided this clearance pathway, demonstrating a more favorable pharmacokinetic profile suitable for oral administration. This history underscores that seemingly minor structural analogs can have drastically different in vivo behavior.

Drug Metabolism Pharmacokinetics Lead Optimization

Best Research and Industrial Application Scenarios for BMS-193884 (CAS 176960-47-7)


Investigating ETA-Specific Signaling in Cardiovascular and Renal Disease Models

Given its extreme selectivity for the ETA receptor (10,000-fold over ETB) , BMS-193884 is the optimal tool for isolating ETA-mediated signaling pathways. Researchers investigating the role of ETA in vasoconstriction, cell proliferation, or fibrosis can use BMS-193884 to block this receptor without the confounding effects of simultaneous ETB antagonism, which can lead to unwanted vasoconstriction or impaired endothelin clearance.

Pharmacokinetic and Drug Metabolism Studies Involving Biphenylsulfonamide Scaffolds

BMS-193884 is a well-characterized member of the biphenylsulfonamide class with documented pharmacokinetic optimization [1]. It serves as an ideal reference compound for medicinal chemists and DMPK scientists who are developing new ETA antagonists or studying the metabolic stability and clearance pathways of similar chemical scaffolds. Its known metabolic fate and favorable oral bioavailability provide a strong baseline for comparative studies.

Ex Vivo and In Vivo Pharmacological Studies Requiring a Well-Characterized ETA Antagonist

With published ex vivo functional data in rabbit cavernosal tissue (EC50 values against ET-1 and ET-2) and in vivo pharmacodynamic benchmarks in rabbits (functional effect at 50-100 nM plasma levels) [2], BMS-193884 provides a validated tool for academic researchers. It is particularly suited for studies where a highly selective, competitive ETA antagonist is needed to probe physiological or pathological processes in animal models.

Reference Standard for Analytical Method Development and Quality Control

Due to its status as a former clinical candidate and its well-defined chemical structure (C20H17N3O4S, MW 395.43), BMS-193884 can be procured as a high-purity (>99%) reference standard . It is useful for developing and validating HPLC, LC-MS, or other analytical methods for detecting and quantifying this compound or related impurities in complex biological matrices or during formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-193884

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.